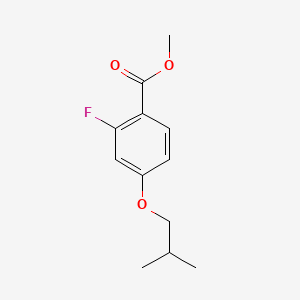

Methyl 2-fluoro-4-isobutoxybenzoate

Description

Methyl 2-fluoro-4-isobutoxybenzoate is a fluorinated benzoate ester characterized by a methyl ester group at the carboxyl position, a fluorine atom at the 2-position, and an isobutoxy substituent at the 4-position of the aromatic ring.

Properties

IUPAC Name |

methyl 2-fluoro-4-(2-methylpropoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO3/c1-8(2)7-16-9-4-5-10(11(13)6-9)12(14)15-3/h4-6,8H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODLKMZTROFZEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=C(C=C1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716515 | |

| Record name | Methyl 2-fluoro-4-(2-methylpropoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-38-3 | |

| Record name | Methyl 2-fluoro-4-(2-methylpropoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-4-isobutoxybenzoate typically involves the esterification of 2-fluoro-4-isobutoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-fluoro-4-isobutoxybenzoic acid+methanolacid catalystMethyl 2-fluoro-4-isobutoxybenzoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality ester.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position. Common reagents for these reactions include nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol. This can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Substituted benzoates with various functional groups.

Oxidation: 2-fluoro-4-isobutoxybenzoic acid.

Reduction: 2-fluoro-4-isobutoxybenzyl alcohol.

Scientific Research Applications

Methyl 2-fluoro-4-isobutoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its fluorinated aromatic structure which can enhance metabolic stability and bioavailability.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4-isobutoxybenzoate depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity. The isobutoxy group can also affect the compound’s lipophilicity and membrane permeability, impacting its overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-fluoro-4-isobutoxybenzoate with key analogs, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Position and Electronic Effects

- Methyl 2-Fluoro-4-Methoxybenzoate (Metsulfuron Methyl Precursor) :

Replacing the isobutoxy group with a methoxy group reduces steric bulk, enhancing solubility in polar solvents. The fluorine atom at the 2-position increases electrophilicity, improving reactivity in sulfonylurea herbicide synthesis . - Methyl 4-Trifluoromethylbenzoate: The trifluoromethyl group at the 4-position introduces strong electron-withdrawing effects, reducing metabolic stability compared to isobutoxy derivatives.

Physicochemical Properties

| Property | This compound | Methyl 4-Methoxybenzoate | 3′-Fluoro-4-Dimethylaminoazobenzene |

|---|---|---|---|

| LogP (Predicted) | 3.2–3.8 | 2.1–2.5 | 4.0–4.5 |

| Solubility in Water | Low (0.01–0.1 mg/mL) | Moderate (1–10 mg/mL) | Very Low (<0.01 mg/mL) |

| Metabolic Stability | High (steric hindrance) | Moderate | Low (reactive azo bond) |

Key Research Findings

- Influence of Alkoxy Groups :

The isobutoxy group in this compound provides steric protection against esterase-mediated hydrolysis, a critical advantage over smaller alkoxy substituents (e.g., methoxy) in drug design . - Fluorine’s Dual Role: Fluorine enhances electronegativity, stabilizing the aromatic ring, but may also reduce bioavailability due to increased lipophilicity. This trade-off is observed in fluorinated azo dyes, where 4′-fluoro derivatives showed high carcinogenicity but rapid metabolic clearance .

- Contradictory Evidence on Trifluoromethyl Substitution: While trifluoromethyl groups in azo dyes abolished carcinogenic activity , similar substitutions in benzoate esters (e.g., agrochemicals) improve resistance to photodegradation .

Biological Activity

Methyl 2-fluoro-4-isobutoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : C12H15F O3

- Molecular Weight : 230.25 g/mol

This compound contains a fluorine atom, which is known to influence biological activity by enhancing lipophilicity and altering receptor binding.

This compound exhibits its biological effects through various mechanisms, including:

- Receptor Modulation : The compound has shown activity in modulating retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are crucial in regulating gene expression related to cell growth and differentiation.

- Cytotoxicity : Studies indicate that it may possess cytotoxic properties against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

2. Structure-Activity Relationships (SAR)

Research has demonstrated that the presence of the fluorine atom and the isobutoxy group significantly affects the compound's potency. For example, SAR studies have indicated that modifications at the benzoate position can lead to varied biological activities:

| Compound | EC50 (nM) | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Potential RXR agonist |

| Bexarotene (reference) | 18 | 1.3 | Known potent RXR agonist |

The data suggest that while this compound is less potent than bexarotene, it may still play a role in receptor activation pathways.

Case Study 1: Cytotoxicity Assay

A study assessed the cytotoxic effects of this compound on KMT2A-MLLT3 cells. The compound was tested alongside bexarotene, revealing significant differences in cell viability at various concentrations. The results indicated that while this compound had a lower IC50 value compared to bexarotene, it still exhibited notable cytotoxicity under specific conditions.

Case Study 2: In Vivo Activity

In vivo studies on mice demonstrated that this compound influenced locomotor activity, suggesting potential neuroactive properties. The compound was administered at varying doses, and behavioral assessments were conducted to evaluate its effects on motor function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.